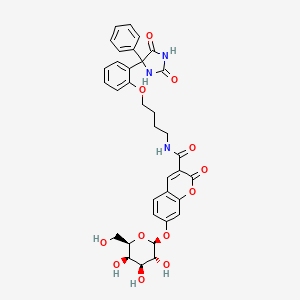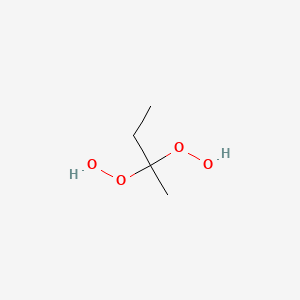
2,2-Dihydroperoxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dihydroperoxybutane is an organic peroxide with the molecular formula C4H10O4. It is a significant compound in the field of organic chemistry due to its role as an initiator in polymerization reactions. This compound is known for its ability to decompose and generate free radicals, which are essential in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2-Dihydroperoxybutane is typically synthesized through the peroxidation of butanone (methyl ethyl ketone) using hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid . The reaction proceeds as follows:
CH3COCH2CH3+H2O2→CH3C(OOH)CH2CH3+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where butanone and hydrogen peroxide are mixed in large reactors with controlled temperature and pressure conditions. The reaction mixture is then purified to isolate the desired peroxide .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dihydroperoxybutane primarily undergoes decomposition reactions to form free radicals. These radicals can initiate various polymerization reactions, particularly in the production of unsaturated polyester resins .
Common Reagents and Conditions:
Major Products Formed:
- Ethyl radicals
- Peroxyacetic acid
- Methyl radicals
- Hydroxyl radicals
Aplicaciones Científicas De Investigación
2,2-Dihydroperoxybutane has several applications in scientific research:
- Chemistry: It is widely used as an initiator in the polymerization of styrene and other monomers to produce polymers and copolymers .
- Biology: The compound’s ability to generate free radicals makes it useful in studying oxidative stress and its effects on biological systems .
- Medicine: Research is ongoing to explore its potential in drug delivery systems where controlled radical generation is required .
- Industry: It is used in the production of unsaturated polyester resins, which are essential in manufacturing fiberglass-reinforced plastics .
Mecanismo De Acción
The mechanism of action of 2,2-Dihydroperoxybutane involves its decomposition to form free radicals. These radicals initiate polymerization reactions by attacking the double bonds in monomers, leading to the formation of polymer chains . The primary molecular targets are the unsaturated bonds in monomers like styrene and diethyl fumarate .
Comparación Con Compuestos Similares
- Methyl ethyl ketone peroxide (MEKP)
- 2,2’-Dihydroperoxy-2,2’-dibutyl peroxide (dimeric MEKP)
- Cumene hydroperoxide
Comparison: 2,2-Dihydroperoxybutane is unique due to its specific decomposition pathway, which predominantly produces ethyl and peroxyacetic acid radicals . In contrast, other peroxides like MEKP produce a mixture of radicals, including methyl and hydroxyl radicals . This specificity makes this compound particularly useful in applications requiring controlled radical generation .
Propiedades
Número CAS |
2625-67-4 |
|---|---|
Fórmula molecular |
C4H10O4 |
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
2,2-dihydroperoxybutane |
InChI |
InChI=1S/C4H10O4/c1-3-4(2,7-5)8-6/h5-6H,3H2,1-2H3 |
Clave InChI |
GIHSGBFMYFAEDX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(OO)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


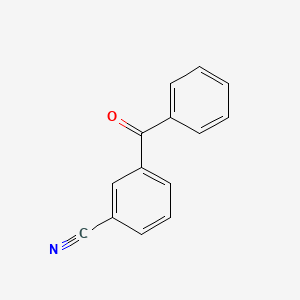
![[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate](/img/structure/B15345668.png)
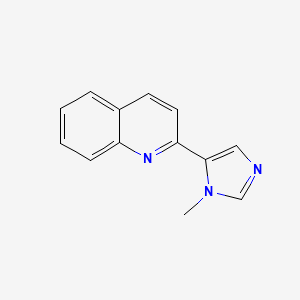
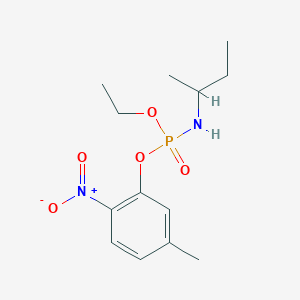
![2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B15345680.png)
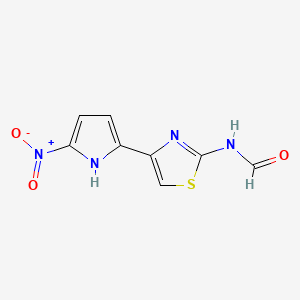


![[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane](/img/structure/B15345708.png)
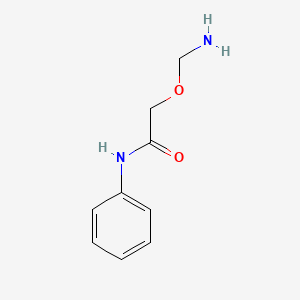
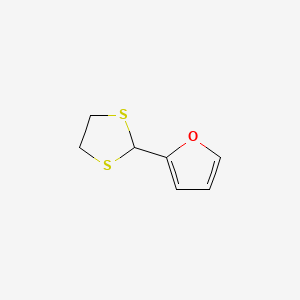
![tert-butyl (3R)-3-[benzyl-[(1S)-1-phenylethyl]amino]-3-phenylpropanoate](/img/structure/B15345723.png)
